molecular formula C20H24ClFN2O3S B12501462 N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide

Cat. No.: B12501462
M. Wt: 426.9 g/mol
InChI Key: FLGROJFNZYHDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a glycinamide backbone substituted with various functional groups, including a 2-chloro-6-fluorobenzyl group, a 4-methylphenylsulfonyl group, and a 2-methylpropyl group. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine under acidic or basic conditions.

    Introduction of Substituents: The 2-chloro-6-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide. The 4-methylphenylsulfonyl group can be added via sulfonylation using a sulfonyl chloride reagent. The 2-methylpropyl group can be attached through alkylation using an appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides, sulfonyl chlorides, or benzyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
  • N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide
  • N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-ethylpropyl)glycinamide

Uniqueness

N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide is unique due to the specific combination of substituents on the glycinamide backbone. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H24ClFN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C20H24ClFN2O3S/c1-14(2)11-23-20(25)13-24(12-17-18(21)5-4-6-19(17)22)28(26,27)16-9-7-15(3)8-10-16/h4-10,14H,11-13H2,1-3H3,(H,23,25)

InChI Key

FLGROJFNZYHDFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)NCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.